L-Fructose - 41847-70-5

L-Fructose

Catalog Number: EVT-7989900
CAS Number: 41847-70-5
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Keto-L-fructose is a L-fructose and a keto-fructose. It is an enantiomer of a keto-D-fructose.
Source

L-Fructose can be sourced from various natural and synthetic processes. Naturally, it is abundant in fruits such as apples, pears, and berries, as well as in honey. Industrially, it can be extracted from sugar cane or sugar beet through hydrolysis of sucrose or synthesized through enzymatic and chemical methods.

Classification

L-Fructose is classified as a ketohexose due to its six carbon atoms and a ketone functional group. It belongs to the carbohydrate family and is categorized under sugars that include monosaccharides and disaccharides.

Synthesis Analysis

Methods of Synthesis

The synthesis of L-Fructose can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes to convert substrates into L-Fructose. For instance, one study reported using rhamnulose-1-phosphate aldolase along with acid phosphatase to synthesize L-Fructose from glyceraldehyde and dihydroxyacetone phosphate. This method yielded 55% L-Fructose after purification .
  2. Oxidation of L-Mannitol: Another method involves the oxidation of L-mannitol using polyol dehydrogenases from species such as Gluconobacter and Acetobacter. This biological process effectively converts L-mannitol to L-Fructose .
  3. Chemical Synthesis: Traditional chemical methods also exist for synthesizing L-Fructose, often involving complex reaction pathways that require careful control of conditions to ensure high purity and yield .

Technical Details

The enzymatic methods are often preferred due to their specificity and lower environmental impact compared to chemical synthesis. The use of coupled multienzyme systems allows for more efficient production with fewer by-products.

Molecular Structure Analysis

Data

  • Molecular Weight: 180.18 g/mol
  • Melting Point: 103 °C (217 °F)
  • Solubility: Highly soluble in water; solubility increases with temperature.
Chemical Reactions Analysis

Reactions

L-Fructose participates in various chemical reactions typical of carbohydrates:

  1. Fermentation: It can be fermented by yeast to produce ethanol and carbon dioxide.
  2. Maillard Reaction: In cooking, fructose reacts with amino acids leading to browning and flavor development.
  3. Hydrogenation: Under specific conditions, fructose can be converted into other sugars or sugar alcohols.

Technical Details

The reactivity of L-Fructose is influenced by its functional groups, particularly the ketone group which allows it to undergo oxidation and reduction reactions.

Mechanism of Action

Process

In biological systems, L-Fructose is metabolized primarily in the liver via the fructolysis pathway, where it is phosphorylated by fructokinase to form fructose-1-phosphate. This compound is then split into dihydroxyacetone phosphate and glyceraldehyde by aldolase enzymes.

Data

  • Enzymes Involved: Fructokinase, Aldolase
  • Metabolic Pathway: Fructolysis leads to energy production through glycolysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Taste: Very sweet; sweeter than sucrose.
  • Odor: Odorless.

Chemical Properties

  • pH: Neutral in aqueous solution.
  • Reactivity: Reacts with reducing agents; participates in glycosylation reactions.

Relevant data indicates that L-Fructose's high solubility and reactivity make it suitable for various applications in food science and biochemistry.

Applications

L-Fructose has numerous scientific uses:

  1. Food Industry: Used as a sweetener in beverages, processed foods, and dietary supplements due to its sweetness.
  2. Medical Research: Investigated for its role in metabolic studies related to diabetes management through its effects on glycated hemoglobin levels.
  3. Biochemical Assays: Employed in enzymatic assays for quantifying fructosylated compounds in clinical diagnostics .

Properties

CAS Number

41847-70-5

Product Name

L-Fructose

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Solubility

Solubility in water at 20 °C: good

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

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